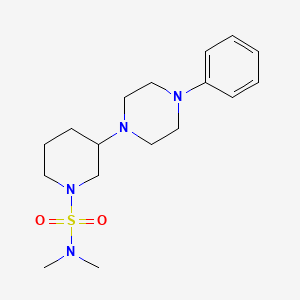![molecular formula C19H26N2O3S B6099976 2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099976.png)
2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has shown potential in various scientific research applications. It is a complex molecule that has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively.5]decan-6-one.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act as a potent inhibitor of the enzyme protein kinase C (PKC). PKC is an important enzyme that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one is its potential as a drug candidate. It has shown promising results in preclinical studies and may have the potential to treat various diseases, including cancer and neurodegenerative diseases. However, one of the limitations of this compound is its complex chemical structure, which may make it difficult to synthesize and modify.
Future Directions
There are several future directions for the study of 2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One of the main directions is to further investigate its potential as a drug candidate. This may involve synthesizing and testing analogs of the compound to improve its potency and selectivity. Another direction is to study its mechanism of action in more detail, which may provide insights into its potential therapeutic applications. Finally, the compound may also be studied for its potential as a fluorescent probe for imaging applications.
Synthesis Methods
The synthesis of 2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been achieved using several methods. One of the most common methods involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with cyclopropylmethyl bromide, followed by the reaction with benzylsulfonyl chloride. The resulting compound is then subjected to a spirocyclization reaction to form the final product.
Scientific Research Applications
2-(benzylsulfonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has also been studied for its potential as a fluorescent probe for imaging applications.
properties
IUPAC Name |
2-benzylsulfonyl-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-18-19(9-4-11-20(18)13-16-7-8-16)10-12-21(15-19)25(23,24)14-17-5-2-1-3-6-17/h1-3,5-6,16H,4,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYUDXXGSVZTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)S(=O)(=O)CC3=CC=CC=C3)C(=O)N(C1)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6099912.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-2-thiophenecarboxamide](/img/structure/B6099918.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6099925.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)


![2-[1-cyclopentyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099953.png)
![N'-{[1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B6099962.png)
![3-{[(3-methoxy-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6099968.png)
![2-methoxy-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6099980.png)
![4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6099986.png)